Product packaging for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one(Cat. No.:CAS No. 2375273-74-6)

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Cat. No.: B2390299
CAS No.: 2375273-74-6
M. Wt: 242.072
InChI Key: HKIHNCYCIONKPR-UHFFFAOYSA-N
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Description

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The benzoxazepine core is a versatile heterocycle known for its wide range of biological activities. Researchers value this structural motif for developing novel therapeutic agents, particularly in oncology. Benzoxazepine derivatives have demonstrated potent antitumor activities by targeting critical signaling pathways involved in cell proliferation and survival . For instance, certain benzoxazepine-purine hybrids, such as the closely related compound Bozepinib, have shown promising results by inhibiting kinases like HER2 and inducing apoptotic and autophagic cell death in breast cancer models . The bromine substituent on the aromatic ring of this compound provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop more potent or selective analogs . Beyond oncology, the benzoxazepine scaffold is also explored for other biological applications, including as non-steroidal progesterone receptor antagonists . This compound is intended for research purposes to further investigate these mechanisms and develop new chemical probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO2 B2390299 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one CAS No. 2375273-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIHNCYCIONKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Benzoxazepinone Formation and Rearrangements

Catalytic Reaction Pathways

Catalytic strategies offer elegant solutions for the construction of complex heterocyclic systems like benzoxazepinones, often providing high levels of control over reactivity and selectivity. These methods frequently employ organocatalysts or transition metals to activate substrates and guide them through specific reaction manifolds.

Identification and Role of Breslow and Acyl Azolium Intermediates

N-Heterocyclic Carbene (NHC) organocatalysis represents a powerful tool for polarity reversal (umpolung) of carbonyl compounds, enabling novel bond formations. rsc.orgnumberanalytics.com The mechanism of NHC-catalyzed reactions leading to structures analogous to benzoxazepinones hinges on the formation of key intermediates: the Breslow intermediate and the subsequent acyl azolium species. rsc.orgnih.gov

The catalytic cycle is initiated by the nucleophilic attack of the NHC on an aldehyde substrate, forming a zwitterionic tetrahedral intermediate. A proton transfer, often assisted by other species in the reaction medium, leads to the formation of the critical enaminol species known as the Breslow intermediate. rsc.orgresearchgate.net This intermediate is the cornerstone of NHC-catalyzed umpolung, effectively converting the electrophilic carbonyl carbon into a nucleophilic center. rsc.org

From the Breslow intermediate, oxidation generates an acyl azolium ion. researchgate.net This highly electrophilic species is susceptible to attack by a wide range of nucleophiles. In the context of benzoxazepinone synthesis, an intramolecular nucleophilic attack from a tethered phenol (B47542) or amine group onto the activated acyl carbon would lead to cyclization and formation of the heterocyclic ring, followed by regeneration of the NHC catalyst. Azolium enolates have also been identified as key intermediates that can be protonated to yield the corresponding acyl azolium cations. nih.gov

Table 1: Key Intermediates in N-Heterocyclic Carbene (NHC) Catalysis
Intermediate NameGeneral Role in Catalytic Cycle
Breslow IntermediateRepresents the umpolung of the aldehyde, converting the carbonyl carbon from an electrophile to a nucleophile. rsc.orguark.edu It is a key precursor to the acyl azolium intermediate.
Acyl Azolium IntermediateA highly activated and electrophilic form of the carbonyl group, susceptible to attack by internal or external nucleophiles to form the final product. nih.govresearchgate.net

Mechanisms Involving Aziridine (B145994) Ring Opening and Rearrangements (e.g., Vinyl Aziridinium (B1262131) Ylides)

Aziridines, as strained three-membered nitrogen-containing heterocycles, are valuable synthetic precursors due to their high reactivity. rsc.org Their ring-opening reactions provide a versatile method for constructing more complex nitrogen-containing molecules, including benzoxazepinone frameworks. The regioselectivity of the ring-opening is a critical factor, often controlled by the nature of the substituents on the aziridine ring and the reaction conditions. frontiersin.org

A prominent mechanism involves the formation of aziridinium ylides. These are typically generated through the reaction of an aziridine with a carbene, often derived from a diazo compound in the presence of a rhodium(II) or copper catalyst. nih.govnih.gov The aziridinium ylide is a transient species that can undergo several subsequent transformations. One pathway involves the cleavage of a C-N bond in the aziridine ring, leading to a zwitterionic intermediate that can undergo further cyclization. nih.gov Specifically, the ring opening of an azirinium ylide across the N–C2 bond can form a 2-azabuta-1,3-diene, which can then undergo a 1,6-cyclization to yield a six-membered ring like a 1,4-oxazine. nih.gov Analogous pathways involving larger ring closures could lead to seven-membered benzoxazepinones.

Vinyl aziridines can undergo regioselective ring-opening via an SN2′ pathway when treated with organocuprates, yielding allylic amines. beilstein-journals.org The formation of vinyl aziridinium ylides can also lead to ring expansion reactions, such as a [3+3] expansion to form dehydropiperidines, demonstrating the utility of this intermediate in building larger heterocyclic systems. nih.gov

Table 2: Comparison of Aziridine Ring-Opening Pathways
PathwayCatalyst/ConditionsKey IntermediatePotential Product Type
Nucleophilic Ring OpeningAcid or Lewis Acid CatalysisAziridinium IonAcyclic Amines, Heterocycles. frontiersin.org
Ylide Formation and RearrangementRh(II) or Cu Catalyst with Diazo CompoundAziridinium Ylide. nih.govnih.govOxazines, Dehydropiperidines, Expanded Heterocycles. nih.govnih.gov
SN2' Ring OpeningOrganocupratesDirect attack on vinyl aziridineAllylic Amines. beilstein-journals.org

Transition Metal Cocatalysis Mechanisms (e.g., Copper as Lewis Acid Activator)

Transition metals, particularly copper, play a pivotal role in the synthesis of heterocycles. Copper complexes can function as potent Lewis acids, activating substrates towards nucleophilic attack. researchgate.netmdpi.com In the synthesis of benzoxazepinone-like structures, copper catalysis can facilitate key bond-forming steps. For instance, copper(I)-catalyzed intramolecular C-N or C-O cyclization is a common strategy for forming benzoxazine (B1645224) rings from precursors like 2-halophenols. researchgate.net

The mechanism often involves the coordination of the copper catalyst to a functional group, such as a carbonyl or an amide, which increases its electrophilicity. This activation lowers the energy barrier for a subsequent intramolecular nucleophilic attack. The synergistic effect of a chiral copper catalyst and a secondary Lewis acid (e.g., silyl- or boron-based) has been shown to overcome the low reactivity of certain substrates, such as enamides, in conjugate addition reactions. nih.gov This dual activation strategy highlights the power of cocatalysis. Photo-induced copper catalysis offers another avenue, leveraging the accessible oxidation states and tunable redox properties of copper complexes to drive unique chemical transformations. nih.gov

Table 3: Role of Copper in Catalytic Cycles for Heterocycle Synthesis
Copper SpeciesProposed RoleExample Reaction TypeActivated Substrate
Cu(I)/Cu(II)Lewis Acid Activator. researchgate.netnih.govIntramolecular Cyclization, Conjugate AdditionCarbonyls, Amides, Enamides. researchgate.netnih.gov
Cu(I)Catalyst for C-N/C-O CouplingUllmann-type CondensationAryl Halides
Photoactive Cu(I) ComplexesPhotosensitizer/Redox CatalystRadical AnnulationAliphatic Amines, Alkynes. nih.gov

Imine Umpolung Strategies

Imines, which are structural analogues of carbonyls, typically exhibit electrophilic character at the carbon atom. Imine umpolung is a powerful synthetic concept that inverts this natural polarity, rendering the imine carbon nucleophilic. numberanalytics.comnih.gov This strategy opens up new pathways for the synthesis of complex amines and N-heterocycles. nih.govdigitellinc.com

The generation of a 2-azaallyl anion is the key step in imine umpolung. This can be achieved by deprotonation of an imine using a suitable base, often facilitated by a chiral catalyst to control stereochemistry. nih.gov N-Heterocyclic carbenes (NHCs) have also been successfully employed to catalyze umpolung reactions of imines. researchgate.net An organocatalytic, aromatization-promoted umpolung reaction of imines has been developed as an effective strategy for creating N-aryl frameworks. researchgate.net In the context of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one synthesis, a precursor containing an imine functionality could be subjected to umpolung conditions. The resulting nucleophilic carbon could then engage in an intramolecular cyclization with an electrophilic center on the bromo-substituted aromatic ring to construct the seven-membered ring system.

Non-Catalytic Reaction Pathways

While catalytic methods offer sophistication and control, non-catalytic pathways, driven by the inherent reactivity of the substrates, provide direct and often robust routes to heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental process for functionalizing aromatic rings. nih.gov Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org

The accepted mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized onto the activating EWGs. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For the formation of the this compound core, an intramolecular SNAr reaction is a highly plausible pathway. organic-chemistry.org A suitable linear precursor, such as an N-(2,5-dihalophenyl)acetamide derivative, could undergo cyclization. The amide nitrogen or its corresponding enolate would act as the internal nucleophile, attacking the ortho-position bearing a good leaving group (e.g., Fluorine). The bromo substituent and the amide carbonyl group would serve as the necessary EWGs to stabilize the intermediate Meisenheimer complex, thereby facilitating the ring-closing reaction.

Table 4: Factors Influencing Intramolecular SNAr Reactions for Heterocycle Formation
FactorEffect on Reaction RateExample
Leaving GroupRate increases with the ability to stabilize a negative charge (electronegativity and polarizability). The order is typically F > Cl > Br > I. libretexts.orgFluorine is often the best leaving group for SNAr.
Activating GroupStrong electron-withdrawing groups at ortho/para positions are required to stabilize the Meisenheimer complex. libretexts.org-NO2, -CN, -C(O)R, -Br
NucleophileA more potent nucleophile generally increases the reaction rate. For intramolecular reactions, the nucleophilicity of the tethered group is key.Amide anions, alkoxides, thiolates
SolventPolar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.DMSO, DMF, NMP. researchgate.net

Intramolecular Nucleophilic Addition to Alkynes

A key mechanistic pathway proposed for the formation of the seven-membered benzoxazepinone ring involves the intramolecular nucleophilic addition of a nitrogen atom to an alkyne functionality. This type of cyclization is a powerful method for constructing heterocyclic systems.

The process can be exemplified by the base-promoted cyclization of ortho-(prop-2-yn-1-yloxy)benzamide intermediates. In this reaction, the amide nitrogen acts as the nucleophile, attacking the proximal carbon of the alkyne triple bond. This type of reaction can proceed via different modes of cyclization, categorized by Baldwin's rules. For the formation of seven-membered rings, a "7-exo-dig" cyclization is often favored. In this pathway, the attacking nucleophile is positioned exo to the newly forming ring, and it attacks the digonal (sp-hybridized) carbon of the alkyne. This intramolecular hydroamidation leads directly to the formation of the 1,4-benzoxazepinone skeleton. nih.gov

Another related mechanism involves a 7-endo-dig cyclization, which has been proposed in the formation of other seven-membered N-O heterocyclic compounds, such as 3,4-dihydro-1,2-oxazepin-5(2H)-ones. researchgate.net While the substitution pattern differs, the fundamental principle of an intramolecular nucleophilic attack on an alkyne to form a seven-membered ring is a recurring theme in heterocyclic chemistry. researchgate.net The efficiency and outcome of these nucleophilic additions can be highly dependent on the specific substrates and reaction conditions employed. nih.govnih.gov

Proposed Radical Mechanisms

While ionic pathways like nucleophilic addition are commonly cited for benzoxazepinone formation, the involvement of radical mechanisms in related synthetic transformations suggests they are a potential, albeit less explored, alternative for this specific ring system. Radical additions to alkynes are a well-established class of reactions for functionalizing molecules. researchgate.net

In the context of related heterocyclic compounds, radical intermediates have been observed. For instance, the biotransformation of an aromatic nitro compound, a substituent on a 1,5-dihydro-4,1-benzoxazepine core, proceeds through intermediates including a nitro radical ion and a nitroxyl (B88944) radical. nih.gov Although this example pertains to the modification of a substituent rather than the formation of the heterocyclic ring itself, it highlights that radical species can be generated and tolerated in the context of the benzoxazepine scaffold.

A hypothetical radical mechanism for the formation of a benzoxazepinone precursor could involve the radical-initiated cyclization onto the alkyne. Such a process could be initiated by single electron transfer (SET) agents or photoredox catalysis, generating a radical species that then undergoes an intramolecular addition to the triple bond. researchgate.net Further investigation would be required to determine the viability of such a pathway for the synthesis of this compound.

Influence of Reaction Conditions on Mechanistic Pathways

The conditions under which a reaction is performed can dramatically influence the mechanistic pathway and, consequently, the final product structure. This principle, known as chemodivergence, is a powerful tool in synthetic chemistry, allowing for the selective formation of different products from the same starting materials.

A notable example of the influence of reaction conditions is the solvent-controlled chemodivergent synthesis of benzoxazepinones versus the isomeric benzoxazinones. nih.gov The reaction of ortho-fluorobenzamides with 2-propyn-1-ol in the presence of potassium hydroxide (B78521) can yield either a seven-membered 1,4-benzoxazepin-5(4H)-one or a six-membered 1,3-benzoxazin-4(4H)-one, depending entirely on the solvent used. nih.gov

The proposed mechanism begins with a nucleophilic aromatic substitution (SNAr) to form an ortho-[(2-propynyl)oxy]benzamide intermediate. From this common intermediate, the reaction pathway diverges:

In Dimethyl Sulfoxide (DMSO): The use of a KOH/DMSO superbase medium facilitates a direct intramolecular 7-exo-dig hydroamidation, where the amide N-H adds across the alkyne, yielding the seven-membered 1,4-benzoxazepin-5(4H)-one. nih.gov

In Acetonitrile (MeCN): In this less basic medium, the KOH is thought to promote an isomerization of the propargyl ether intermediate to an allenyl ether. A subsequent intramolecular Michael addition of the amide N-H to the central carbon of the allene (B1206475) results in a 6-endo-trig cyclization, forming the six-membered 1,3-benzoxazin-4(4H)-one. nih.gov

This solvent-dependent selectivity provides strong evidence for how reaction conditions can steer a reaction down distinct mechanistic pathways to afford structurally different heterocyclic products. nih.gov

Table 1: Solvent-Controlled Chemodivergence in Benzannulation Reaction nih.gov
Starting MaterialSolventProductYield (%)Proposed Mechanism
ortho-Fluorobenzamide + 2-Propyn-1-olDMSO1,4-Benzoxazepin-5(4H)-one65%Intramolecular 7-exo-dig hydroamidation
ortho-Fluorobenzamide + 2-Propyn-1-olMeCN1,3-Benzoxazin-4(4H)-one41%Isomerization to allene followed by Michael addition

Computational and Spectroscopic Support for Mechanistic Proposals

To validate proposed reaction mechanisms, researchers rely on a combination of computational modeling and spectroscopic analysis. These tools provide insights into the energetics of reaction pathways and allow for the identification of transient intermediates and final products. eurekaselect.comnih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can help determine the most energetically favorable pathway. researchgate.netresearchgate.net For instance, DFT calculations can be used to model the transition state of an intramolecular nucleophilic addition, providing support for a proposed cyclization mechanism. nih.gov These computational studies can also predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. eurekaselect.comnih.gov

Spectroscopic techniques are indispensable for characterizing the molecules involved in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms in a molecule, providing definitive structural evidence for the final product. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. orientjchem.org For example, the disappearance of an alkyne stretch and the appearance of new signals in the fingerprint region can provide evidence for the proposed cyclization.

Mass Spectrometry (MS): This technique provides the molecular weight of the product, confirming that the expected transformation has occurred. nih.gov

Together, these methods provide a robust framework for proposing a reaction mechanism and then gathering evidence to support or refute it. eurekaselect.comnih.gov

Table 2: Methods for Mechanistic Elucidation
TechniqueTypeInformation Provided
Density Functional Theory (DFT)ComputationalGeometries, energies of stationary points (reactants, products, transition states), reaction pathway energetics. nih.govresearchgate.net
NMR SpectroscopySpectroscopicMolecular structure, atom connectivity, confirmation of product identity. mdpi.com
FT-IR SpectroscopySpectroscopicIdentification of functional groups, monitoring reaction progress. orientjchem.org
Mass SpectrometrySpectroscopicMolecular weight confirmation of intermediates and products. nih.gov

Functionalization and Chemical Transformations of 8 Bromo 1,5 Dihydro 4,1 Benzoxazepin 2 One and Benzoxazepinone Scaffolds

Strategic Functionalization of the Benzoxazepinone Core Structure

The benzoxazepinone core offers several avenues for chemical modification. Functionalization strategies can be broadly categorized based on the targeted part of the molecule. The aromatic ring can be substituted through electrophilic aromatic substitution reactions, although the existing bromine atom in 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one primarily directs further derivatization through cross-coupling reactions. The lactam nitrogen can be alkylated or acylated to introduce various side chains. Furthermore, the heterocyclic seven-membered ring and the lactam carbonyl group are also amenable to a range of chemical transformations. rsc.orgresearchgate.net These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. The development of new synthetic methods allows for the step-economic creation of biologically significant lactams and lactones. rsc.org

Derivatization Strategies at the Bromine Substituent (Relevant to this compound)

The bromine atom at the 8-position of the benzoxazepinone ring serves as a versatile synthetic handle for introducing molecular diversity. As an aryl halide, it is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation is a classic and powerful method for forming carbon-nitrogen (C-N) bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine, amide, or other nitrogen nucleophile. researchgate.net This reaction is highly relevant for the derivatization of this compound, allowing for the introduction of various nitrogen-containing substituents at the C8-position. Historically, these reactions required harsh conditions, but modern advancements have led to milder protocols using various ligands and catalytic systems. nih.govmdpi.com

The generally accepted mechanism for the Ullmann-type coupling involves the initial coordination of a copper(I) catalyst with a ligand, followed by coordination to the nitrogen nucleophile (e.g., an amide or amine). mdpi.com An inorganic base then facilitates the formation of a copper-amidate complex. mdpi.com This complex subsequently undergoes oxidative addition with the aryl halide (this compound), leading to a Cu(III) intermediate, which then undergoes reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. The use of efficient ligands, such as diamines, amino acids, or 1,10-phenanthroline, can significantly improve reaction yields and functional group tolerance under milder conditions. nih.gov A double Ullmann coupling reaction has also been reported for the synthesis of complex heterocyclic systems. researchgate.net

Table 1: Typical Components for Ullmann Coupling Reactions for C-N Bond Formation
ComponentExamplesRole in Reaction
Aryl HalideThis compoundElectrophilic partner
Nitrogen NucleophileAmides, Amines, Imidazoles, AnilinesProvides the nitrogen atom for the new C-N bond
Copper CatalystCuI, Cu(OAc)₂, Cu₂O, Copper powderCatalyzes the C-N bond formation nih.gov
Ligand1,10-Phenanthroline, L-proline, N,N'-Dimethylethylenediamine (DMEDA)Stabilizes the copper catalyst and facilitates the reaction mdpi.com
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the nitrogen nucleophile mdpi.com
SolventDMF, Dioxane, Toluene (B28343), PyridineProvides the reaction medium

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon bonds. researchgate.netnih.govrsc.org The 8-bromo substituent makes the benzoxazepinone scaffold an ideal substrate for these transformations.

The Suzuki-Miyaura reaction is a widely used method that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govillinois.edu This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 8-position. researchgate.netnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Other significant palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Reaction: Involves the coupling of the aryl bromide with a terminal alkyne, providing access to arylethynyl derivatives.

Buchwald-Hartwig Amination: A modern alternative to the Ullmann reaction for C-N bond formation, coupling the aryl bromide with amines under palladium catalysis.

Stille Coupling: Utilizes organotin compounds as the coupling partner.

Hiyama Coupling: Employs organosilicon compounds for the coupling reaction. nih.gov

These reactions have become central to the synthesis of biologically active compounds in academic and industrial settings. researchgate.netnih.gov

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)C(sp²)-C(sp²), C(sp²)-C(sp³)Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands, Base (e.g., K₂CO₃)
HeckAlkene (e.g., R-CH=CH₂)C(sp²)-C(sp²)Pd(OAc)₂, PdCl₂, Phosphine ligands, Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (e.g., R-C≡CH)C(sp²)-C(sp)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N)
Buchwald-HartwigAmine (R₂NH)C(sp²)-NPd catalyst (e.g., Pd₂(dba)₃), Bulky phosphine ligands, Strong base (e.g., NaOtBu)
StilleOrganotin Reagent (e.g., R-SnBu₃)C(sp²)-C(sp²)Pd(PPh₃)₄, PdCl₂(PPh₃)₂
HiyamaOrganosilicon Reagent (e.g., R-Si(OR')₃)C(sp²)-C(sp²)Pd catalyst, Fluoride source (e.g., TBAF) nih.gov

Modification of Lactam Carbonyl and Heterocyclic Rings

Beyond derivatization at the aryl bromide position, the lactam carbonyl and the seven-membered heterocyclic ring are key sites for functionalization, enabling profound structural and electronic modifications of the benzoxazepinone scaffold.

The conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, can significantly alter the properties of a molecule. beilstein-journals.org For lactams like this compound, the carbonyl group can be efficiently converted to a thione (thiolactam) using Lawesson's Reagent (LR). organic-chemistry.orgnih.gov Lawesson's Reagent is a mild and versatile thionating agent that is widely used for the synthesis of sulfur-containing heterocycles. beilstein-journals.orgnih.gov

The reaction mechanism involves the dissociation of Lawesson's Reagent in solution into a more reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This reactive species attacks the lactam carbonyl oxygen, leading to the formation of a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The driving force for the subsequent step is the formation of a highly stable phosphorus-oxygen double bond, which occurs via a cycloreversion process, yielding the desired thiolactam and a phosphorus-containing byproduct. organic-chemistry.org Reactions involving lactams are generally faster than those with esters, allowing for potential selective transformations in multifunctional molecules. organic-chemistry.org The thionation is typically carried out by heating the lactam with Lawesson's Reagent in an inert solvent such as toluene or dioxane. beilstein-journals.orgresearchgate.net

Table 3: Thionation of Lactam Carbonyl using Lawesson's Reagent
ReactantReagentProductTypical Conditions
This compound (Lactam)Lawesson's Reagent8-Bromo-1,5-dihydro-4,1-benzoxazepine-2-thione (Thiolactam)Reflux in Toluene or Dioxane

Introducing a double bond (unsaturation) into the seven-membered heterocyclic ring of the benzoxazepinone system is a dehydrogenation reaction that can lead to compounds with altered conformations and electronic properties. wikipedia.org This transformation converts C-H bonds into a C=C bond, leading to a more planar and rigid structure. Aromatization of heterocyclic rings is a common strategy in the synthesis of various bioactive molecules, including benzoxazoles. nih.gov

Several methods can be employed for the dehydrogenation of heterocyclic systems. These include the use of stoichiometric chemical oxidants or catalytic systems. Common reagents for this purpose include sulfur, selenium, quinones (like DDQ), or transition metal catalysts. For instance, transition metal-free methods using oxidants like TEMPO have been reported for dehydrogenation-driven cascade reactions to construct heterocycles. nih.gov The choice of method depends on the substrate's stability and the compatibility of other functional groups present in the molecule. Such a modification on the benzoxazepinone scaffold would yield a dihydrobenzoxazepinone derivative with a double bond within the seven-membered ring.

Table 4: Potential Methods for Introducing Unsaturation in Heterocyclic Rings
Method/ReagentDescriptionExample Application
Catalytic DehydrogenationUse of catalysts like Pd/C, Pt/C, or Rh/C at high temperatures.Aromatization of saturated heterocycles. wikipedia.org
Chemical OxidantsStoichiometric use of reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), sulfur, or selenium.Introduction of double bonds in various ring systems.
Oxidative DehydrogenationUsing an oxidant like O₂ in combination with a catalyst. wikipedia.orgIndustrial processes like the conversion of methanol (B129727) to formaldehyde. wikipedia.org
TEMPO-mediated Oxidation(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical as a mild oxidant. nih.govUsed in cascade reactions involving dehydrogenation steps. nih.gov

Ring Enlargement Reactions

While specific examples of ring enlargement reactions commencing directly from this compound are not extensively documented in publicly available research, the concept of ring expansion in heterocyclic systems is a known synthetic strategy. Such transformations are valuable for accessing larger ring systems that may be challenging to construct directly. For instance, the ring enlargement of carbohydrate-derived 1,2-oxazines to 5-bromo-1,2-oxazepines has been reported. researchgate.net This suggests that the bromo substituent on the benzoxazepinone scaffold could potentially be leveraged in palladium-catalyzed reactions for further functionalization following a ring expansion. researchgate.net

In a related context, the synthesis of tricyclic 1,5-benzoxazepine derivatives has been achieved through a one-pot multienzyme cascade reaction. nih.gov This process involves an intramolecular ring closure to form the benzoxazepine moiety. nih.gov Although not a ring enlargement of a pre-existing ring, this method highlights the amenability of substituted phenols to form the benzoxazepine core. nih.gov The presence of a bromine substituent was found to be suitable for this transformation. nih.gov

Post-Synthetic Modifications and Derivatization for Library Generation

The this compound scaffold is a valuable starting point for the generation of chemical libraries through post-synthetic modifications. The bromine atom, in particular, serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzoxazepinone core to identify derivatives with desired biological activities.

One notable application of this approach is in the development of anticancer agents. nih.gov For example, a series of substituted 1,5-dihydro-4,1-benzoxazepines were synthesized and evaluated for their inhibitory activity against human epidermal growth factor receptor 2 (HER2), a protein often overexpressed in breast cancer. nih.gov

The general synthetic strategy often involves the initial synthesis of a core benzoxazepinone structure, which is then subjected to various derivatization reactions. A common modification involves the substitution of a leaving group on a purine (B94841) moiety attached to the benzoxazepine core with various nucleophiles. nih.gov

The following table details examples of such derivatization reactions on a related 4,1-benzoxazepine-purine scaffold:

Reactant 1 Reactant 2 Reagents and Conditions Product Reference
4,1-benzoxazepine-purine derivativeThiophenolK2CO3, DMF, room temperature, 1 hPhenylthio-substituted benzoxazepine-purine nih.gov
11 or 12 (precursors)Purine derivative or benzotriazoleTMSCl, HMDS, SnCl4 in CH2Cl2, microwave irradiation at 160 °C for 5 minSubstituted 1,5-dihydro-4,1-benzoxazepines (7a, 7b, 7c, and 8) nih.gov
10 (precursor)p-methylbenzenesulphonyl chloridePyridine, anhydrous CH2Cl2, 0 °C to room temperature, 3 daysTosylated intermediate nih.gov

These modifications have led to the discovery of compounds with significant in vitro antiproliferative activities against human breast cancer cell lines. nih.gov The ability to readily generate a library of derivatives from a common benzoxazepinone intermediate is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov

Advanced Analytical Characterization Techniques in Benzoxazepinone Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic analysis forms the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, these techniques map out the intricate architecture of a compound, from its atomic connectivity to its three-dimensional arrangement. For a molecule like 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for a thorough and accurate structural assignment. researchgate.netipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution and the solid state. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers the initial overview of the molecular structure. For this compound, the ¹H NMR spectrum would reveal signals for the aromatic protons and the protons on the seven-membered oxazepine ring, while the ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl group and the bromine-substituted aromatic carbon. walisongo.ac.idnih.gov

However, to assemble the complete molecular puzzle, two-dimensional (2D) NMR experiments are essential. ipb.ptsemanticscholar.org These techniques correlate signals from different nuclei, revealing their relationships within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the ethylamino fragment of the oxazepine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edunih.gov This allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.eduoxinst.com It is crucial for piecing together the entire molecular skeleton, for instance, by connecting the aromatic ring protons to the quaternary carbons and the carbonyl carbon, thereby confirming the fusion of the benzene (B151609) and oxazepine rings. mdpi.com

Based on analysis of structurally similar compounds, a set of predicted NMR chemical shifts for this compound can be proposed.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2 (C=O)-~170
C3 (-CH₂)~3.5 (t)~45
C5 (-CH₂)~4.5 (s)~55
C5a (C-Ar)-~125
C6 (CH-Ar)~7.3 (d)~132
C7 (CH-Ar)~7.0 (dd)~128
C8 (C-Br)-~118
C9 (CH-Ar)~7.5 (d)~135
C9a (C-O)-~148
N1 (NH)~8.0 (br s)-

While solution-state NMR describes the average structure of a molecule, solid-state NMR (ssNMR) provides invaluable information about the molecular conformation and packing in the crystalline state. dur.ac.uk The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) technique is particularly powerful for analyzing powdered crystalline samples. irispublishers.com

This method is highly sensitive to the local environment of each carbon atom. Consequently, if a compound can exist in multiple crystalline forms (polymorphs), the ¹³C CP-MAS spectra for each form will be distinct. irispublishers.comeuropeanpharmaceuticalreview.comresearchgate.net Differences in chemical shifts between polymorphs arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice. nih.gov For this compound, ssNMR could be used to identify and characterize different polymorphs, which is critical in pharmaceutical development as different crystal forms can have different physical properties. nih.govnih.gov

Table 2: Hypothetical ¹³C Chemical Shift Comparison for Two Polymorphs of this compound
Carbon PositionPolymorph A (δ, ppm)Polymorph B (δ, ppm)
C2 (C=O)170.1171.5
C8 (C-Br)118.2117.8
C9a (C-O)148.3149.0

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. nih.govthermofisher.com For this compound (C₉H₈BrNO₂), HRMS would confirm its elemental composition.

A key diagnostic feature for a brominated compound is its characteristic isotopic pattern. Bromine has two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.orgchemguide.co.uklibretexts.org This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units, providing definitive evidence for the presence of a single bromine atom. csbsju.eduweebly.com

Table 3: HRMS Data for this compound (C₉H₈BrNO₂)
IonCalculated Exact Mass (m/z)Expected Relative Abundance
[C₉H₈⁷⁹BrNO₂]⁺240.9760100%
[C₉H₈⁸¹BrNO₂]⁺242.9740~98%

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.govelsevierpure.com This is particularly useful for confirming the molecular weight of the analyte. For this compound, the ESI mass spectrum would be expected to show a prominent pair of peaks at m/z 241.9838 and 243.9817, corresponding to the protonated species containing ⁷⁹Br and ⁸¹Br, respectively.

Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. nih.govnih.gov The resulting fragmentation pattern provides clues about the molecular structure. nih.gov For the target compound, characteristic fragmentation pathways could include the loss of carbon monoxide (CO) from the lactam ring or cleavage of the seven-membered ring. youtube.comlibretexts.org

Table 4: Predicted ESI-MS/MS Fragmentation of [C₉H₈BrNO₂+H]⁺
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
241.98 / 243.98CO (28 Da)213.98 / 215.98
241.98 / 243.98C₂H₄O (44 Da)197.94 / 199.94
197.94 / 199.94HCN (27 Da)170.93 / 172.93
Hyphenated MS Techniques (e.g., LC-MS, GC-MS)

Hyphenated mass spectrometry techniques are indispensable for the analysis of benzoxazepinone derivatives, combining the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical LC-MS setup, the compound is first separated from a mixture using a liquid chromatograph and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized intact, typically forming a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in confirming the elemental composition. acs.org The presence of a bromine atom is a key distinguishing feature in the mass spectrum. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity. youtube.comnih.gov This isotopic signature is a powerful tool for unambiguously identifying bromine-containing compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While benzoxazepinones may require derivatization to increase their volatility, GC-MS provides high-resolution separation and detailed structural information through electron ionization (EI). etamu.edu At a standard energy of 70 eV, EI causes extensive and reproducible fragmentation of the molecule. nih.gov The resulting mass spectrum, a unique "fingerprint" of the compound, displays the molecular ion peak and a series of fragment ion peaks. etamu.edulibretexts.org Analysis of these fragmentation patterns helps in elucidating the compound's structure. The characteristic M⁺/M+2 isotope pattern for bromine would also be evident in the molecular ion and any bromine-containing fragments, greatly facilitating spectral interpretation. youtube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. youtube.com For this compound, the IR spectrum would exhibit several characteristic absorption bands corresponding to its key structural features.

The presence of the seven-membered lactam (cyclic amide) ring is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. fiveable.me The N-H bond of the amide group gives rise to a stretching vibration around 3300-3500 cm⁻¹. openstax.org Other significant absorptions include the C-O-C (ether) stretching, C-N stretching, and vibrations associated with the aromatic ring, such as C=C stretching (around 1600-1450 cm⁻¹) and C-H stretching (above 3000 cm⁻¹). lumenlearning.com The C-Br bond also has a characteristic absorption in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
Amide (Lactam)N-H stretch3300 - 3500Medium
AromaticC-H stretch3000 - 3100Medium-Weak
Amide (Lactam)C=O stretch1650 - 1700Strong
AromaticC=C stretch1450 - 1600Medium-Weak
Aryl EtherC-O stretch1200 - 1300Strong
BromoalkaneC-Br stretch500 - 600Medium-Strong

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity verification of benzoxazepinone compounds. annexpublishers.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. A gradient elution using a mixture of solvents such as acetonitrile, methanol (B129727), and buffered water allows for the efficient separation of compounds with varying polarities. nih.gov Detection is commonly achieved using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times, often reducing a 40-minute HPLC run to under 15 minutes. nih.govscienceopen.com The reduced solvent consumption also makes UHPLC a more cost-effective and environmentally friendly method for routine analysis and purity assessment. scienceopen.com

Integration with Spectroscopic Detectors (e.g., LC-NMR, LC-MS-NMR)

For unequivocal structure elucidation, especially of impurities or metabolites in complex matrices, HPLC systems can be directly coupled with powerful spectroscopic detectors.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. hyphadiscovery.com This hyphenation allows for the acquisition of complete NMR spectra (including 1D ¹H and 2D experiments like COSY and HMBC) on each separated peak as it elutes from the column. hyphadiscovery.com This is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different NMR spectra.

LC-MS-NMR represents a trimodal hyphenated system that provides comprehensive data from a single analysis. By splitting the eluent from the LC column to both an MS and an NMR spectrometer, it is possible to obtain retention time, mass-to-charge ratio, molecular formula, and full structural information simultaneously. This powerful combination is a definitive tool for the structural characterization of unknown compounds within a mixture.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to generate a precise electron density map of the molecule.

This analysis provides unambiguous information on:

Molecular Connectivity: Confirming the synthesized chemical structure.

Bond Lengths and Angles: Providing precise measurements of all atomic distances and angles.

Conformation: Revealing the exact shape and puckering of the seven-membered oxazepine ring.

Stereochemistry: Determining the absolute configuration of any chiral centers.

Intermolecular Interactions: Showing how molecules are arranged in the crystal lattice, revealing details about hydrogen bonding and other packing forces.

The structures of numerous novel benzoxazepinone and related heterocyclic systems have been definitively confirmed using single-crystal X-ray analysis, making it the gold standard for structural validation. nih.govresearchgate.netamazonaws.com

Table 2: Information Obtained from X-ray Crystallography

ParameterDescription
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the molecule.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.
Bond Angles (°)The angle formed between three connected atoms.
Torsion Angles (°)Defines the conformation of the molecule, including ring puckering.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to confirm the compound's empirical formula and assess its purity. davidson.edu

For this compound, with the molecular formula C₉H₇BrO₂N, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental results from an elemental analyzer for a pure sample should closely match these theoretical values, typically within ±0.4%. ma.edu This verification is a critical step in characterizing a newly synthesized compound, ensuring its stoichiometric integrity. davidson.eduma.edu

Table 3: Theoretical Elemental Composition of C₉H₇BrO₂N

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percent (%)
CarbonC12.0119108.09944.86%
HydrogenH1.00877.0562.93%
BromineBr79.904179.90433.15%
OxygenO15.999231.99813.27%
NitrogenN14.007114.0075.81%
Total 241.064 100.00%

Automation and Data Analysis in Analytical Chemistry for Benzoxazepinones

The landscape of analytical chemistry, particularly within pharmaceutical and chemical research, has been fundamentally reshaped by the integration of automation and sophisticated data analysis techniques. theanalyticalscientist.comchromatographyonline.com In the context of investigating novel heterocyclic compounds such as this compound and its derivatives, these advancements enable researchers to accelerate the pace of discovery, enhance precision, and extract deeper insights from complex datasets. cinz.nzrsc.org The progression from manual, low-throughput analyses to fully automated, high-capacity workflows allows for the systematic evaluation of large compound libraries and the generation of vast amounts of high-quality data that are essential for modern research. scdiscoveries.comnih.gov

High-Throughput Screening (HTS) in Benzoxazepinone Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation, robotics, and sensitive detectors to test millions of chemical compounds against biological targets rapidly. wikipedia.orgbmglabtech.comtechnologynetworks.com This methodology is pivotal for identifying "hits"—compounds that exhibit a desired biological activity—from extensive libraries. scdiscoveries.com For a class of compounds like benzoxazepinones, HTS allows for the efficient screening of numerous structural analogs to uncover potential therapeutic agents. researchgate.net

The HTS workflow is a multi-stage process that is almost entirely automated to ensure reproducibility and speed. scdiscoveries.commalvernpanalytical.com It typically involves:

Assay Development and Miniaturization: Adapting a biological assay into a format suitable for automation, usually in 96-, 384-, or 1536-well microplates, to minimize the use of reagents and test compounds. technologynetworks.com

Primary Screening: A large library of compounds, potentially including diverse benzoxazepinone derivatives, is tested at a single concentration to identify any compound that shows activity. This process is executed by integrated robotic systems that handle liquid dispensing, plate transport, incubation, and signal detection. nih.gov

Hit Confirmation and Triage: Compounds identified as "hits" in the primary screen are re-tested to confirm their activity and eliminate false positives. malvernpanalytical.com This stage often includes counter-screens to check for specificity. basicmedicalkey.com

Dose-Response Analysis: Confirmed hits are then subjected to quantitative HTS (qHTS), where they are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). nih.gov

The data generated from an HTS campaign is substantial and requires automated data processing pipelines to manage, normalize, and analyze the results effectively. basicmedicalkey.comgenome.gov

Table 1: Illustrative High-Throughput Screening Data for a Hypothetical Benzoxazepinone Library

This table presents simulated results from a primary HTS and subsequent dose-response analysis for a series of this compound analogs targeting a hypothetical enzyme. The data illustrates the process of identifying and prioritizing hits based on their activity and potency.

Compound IDSubstitution at Position R¹Primary Screen (% Inhibition @ 10 µM)Hit ConfirmationIC₅₀ (µM)Notes
BZ-001-H (Parent Compound)8.2Inactive> 50Baseline activity
BZ-002-CH₃15.6Inactive> 50Low activity
BZ-003-Cl55.1Confirmed8.7Identified as a 'hit'
BZ-004-F62.5Confirmed5.2Potent 'hit'
BZ-005-OCH₃49.8Confirmed12.1Moderate activity
BZ-006-NO₂91.3Confirmed0.9Highly potent 'hit'
BZ-007-CF₃88.7Confirmed1.1Highly potent 'hit'

Chemometrics for Advanced Data Analysis

The vast and complex datasets generated by modern analytical instruments necessitate advanced methods for interpretation. Chemometrics is the discipline of applying mathematical, statistical, and computational methods to extract meaningful information from chemical data. nih.govlongdom.org It is an indispensable tool in pharmaceutical analysis for process monitoring, quality control, and drug discovery. nih.govfrontiersin.orgijpsjournal.com

In the study of benzoxazepinones, chemometric techniques can be applied to data from various analytical platforms (e.g., HPLC, LC-MS, NMR, IR spectroscopy) to uncover relationships between chemical structure and biological activity, or to classify compounds based on their analytical profiles.

Key chemometric methods include:

Principal Component Analysis (PCA): An unsupervised, exploratory technique used to reduce the dimensionality of complex datasets. nih.gov PCA can visualize patterns, identify groupings of similar compounds, and detect outliers within a series of benzoxazepinone analogs based on their spectroscopic or chromatographic data. researchgate.netbohrium.com

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used for classification. metwarebio.com If a set of benzoxazepinone derivatives has been classified as "active" or "inactive" from an HTS campaign, PLS-DA can build a predictive model to classify new, untested compounds based on their analytical data. It identifies the variables (e.g., specific spectral peaks or retention times) that are most important for discriminating between the classes.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): An enhancement of PLS-DA that improves model interpretability by separating the variation in the data that is predictive for classification from the variation that is not (orthogonal). metwarebio.com This is particularly useful for identifying biomarkers or specific structural features responsible for the observed biological activity.

The application of these models allows researchers to move beyond simple data tables and develop robust, predictive frameworks for accelerating the discovery of promising new compounds.

Table 2: Performance of a Hypothetical PLS-DA Model for Classifying Benzoxazepinone Activity

This table shows the validation results for a simulated PLS-DA model built to classify benzoxazepinone derivatives as 'Active' or 'Inactive' based on their mass spectrometry and NMR data. Performance metrics like accuracy, sensitivity, and specificity are used to evaluate the model's predictive power.

Performance MetricTraining Set (n=200)Validation Set (n=100)Description
Model Components33Number of latent variables used in the model.
Accuracy94.5%92.0%Overall percentage of correctly classified compounds.
Sensitivity (True Positive Rate)96.2%93.5%Ability of the model to correctly identify 'Active' compounds.
Specificity (True Negative Rate)92.8%90.5%Ability of the model to correctly identify 'Inactive' compounds.
R²Y (Cumulative)0.88-Goodness of fit; the fraction of variance in the class membership explained by the model.
Q² (Cumulative)0.81-Predictive ability of the model, determined by cross-validation. A Q² > 0.5 is considered good.

The synergy between laboratory automation and advanced data analysis creates a powerful feedback loop. Automated systems generate high-volume, high-quality data, which is then fed into chemometric and machine learning models. enthought.com The insights derived from these models can, in turn, guide the next cycle of synthesis and testing, leading to a more efficient and intelligent discovery process for novel molecules like this compound.

Computational Chemistry and Molecular Modeling in Benzoxazepinone Research

Ligand Design and Optimization Utilizing In Silico Approaches

In silico approaches are fundamental to the rational design and optimization of benzoxazepinone-based ligands. By leveraging computational power, researchers can predict how structural modifications will affect a compound's binding affinity and selectivity for a biological target. A key strategy in ligand-based design is the optimization of the ligand's conformation to achieve a lower free energy of the complex when bound to its receptor. nih.gov

For instance, in the development of selective phosphoinositide-3-kinase delta (PI3Kδ) inhibitors, structure-based drug design and computational analysis of dihedral torsion angles were employed to optimize a benzoxazepinone series. nih.govresearchgate.net This approach aimed to restrict the molecule's conformation to favor interactions with specific amino acid residues, such as Trp760, which is crucial for PI3Kδ selectivity. nih.gov By computationally deriving low-energy torsion angles, researchers can design modifications that enhance potency and isoform selectivity with minimal synthetic complexity. nih.gov This meticulous design process has led to the identification of highly potent and selective inhibitors derived from the benzoxazepinone scaffold. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies Through Computational Tools

Computational tools are pivotal in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For the benzoxazepinone class, computational SAR studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, help identify the key structural features responsible for a compound's inhibitory action. nih.gov

A study on benzoxazepine derivatives as mTOR inhibitors utilized ligand-based (CoMFA and CoMSIA) and structure-based (molecular dynamics assisted molecular docking) approaches to identify important features for mTOR inhibition. nih.gov Such studies generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties can be modified to improve activity. nih.gov This allows for the rational design of new analogs with enhanced potency. Preliminary SAR studies on 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-ones have been conducted to understand their potential in inducing differentiation in acute myeloid leukemia cells. nih.gov

While specific mentions of Activity Miner™ or Activity Atlas™ in the context of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one are not prevalent in public literature, the methodologies they employ are widely used. These software platforms facilitate the analysis of SAR data by integrating chemical structures with biological activity data. They help researchers identify activity cliffs—pairs of structurally similar compounds with large differences in potency—and generate visual SAR landscapes.

The principles behind these tools are exemplified in 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In a study of benzoxazepine-based mTOR inhibitors, CoMFA and CoMSIA were used to build predictive models. nih.gov The statistical quality of these models, indicated by high cross-validated coefficients (q²) and conventional coefficients (r²), confirms their predictive power. nih.gov The resulting contour maps guide chemists by showing, for example, where a bulky group is favored (steric map) or where a positive charge would be beneficial (electrostatic map). nih.gov

The interaction between a ligand and its protein target is governed by various forces, including electrostatic interactions. Electrostatic Potential (ESP) maps are computational tools that visualize the charge distribution across a molecule's surface, typically color-coding positive (blue) and negative (red) regions. deeporigin.com Analyzing the ESP map of a benzoxazepinone ligand and comparing it to the electrostatic map of the target's binding pocket is crucial for rational drug design. deeporigin.comchemrxiv.org

Optimal binding occurs when there is high electrostatic complementarity between the ligand and the receptor. deeporigin.com For example, a negatively charged region on the protein would favorably interact with a positively charged region on the ligand. Molecular docking studies of benzoxazepinone derivatives frequently reveal the formation of hydrogen bonds, which are highly directional electrostatic interactions, with key amino acid residues like Asp156 in the RIPK1 protein. nih.gov These specific interactions, predicted through computational analysis, are critical for the ligand's binding affinity and mechanism of action. nih.gov The analysis of these potentials helps explain why certain structural modifications enhance binding while others diminish it. smu.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com It is extensively used in benzoxazepinone research to understand how these compounds interact with their biological targets at an atomic level. nih.gov For instance, docking simulations have been employed to elucidate the mechanism of action of novel benzoxazepinone derivatives as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. nih.govresearchgate.net These simulations can predict binding conformations and estimate the strength of the interaction, often expressed as a docking score. africanjournalofbiomedicalresearch.comorientjchem.org

Docking simulations provide detailed predictions of how benzoxazepinone ligands fit into the binding pockets of receptor proteins. These models can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In the case of a potent benzoxazepinone-based RIPK1 inhibitor, molecular docking analyses revealed that the compound fully occupies the protein pocket and forms hydrogen bonds with the amino acid residue Asp156. nih.gov Similarly, docking studies of other bromo-oxazepine derivatives against cancer-related targets identified specific hydrogen bond interactions with residues like Asn 51 and Lys 58. africanjournalofbiomedicalresearch.com The binding affinity is often quantified by a docking score (in kcal/mol), where a more negative value typically indicates a stronger predicted interaction. orientjchem.orgresearchgate.net

Table 1: Examples of Predicted Interactions for Benzoxazepinone Derivatives from Molecular Docking Studies
Compound ClassTarget ProteinKey Interacting ResiduesPredicted Docking Score (kcal/mol)Reference
Benzoxazepinone derivative (o1)RIPK1Asp156 (H-bond)Not specified nih.gov
Bromo-oxazepine derivativeHsp90 Chaperone (2VCI)Asn 51 (H-bond)-3.6 africanjournalofbiomedicalresearch.com
Bromo-oxazepine derivativeHsp90 Chaperone (2VCI)Lys 58 (p-cation)-3.5 africanjournalofbiomedicalresearch.com
Bis-Benzoxazepine derivative (7c)Progesterone Receptor (4OAR)GLN725, GLN916 (H-bonds)-9.58 orientjchem.orgresearchgate.net

Scaffold Hopping Strategies Aided by Computational Design

Scaffold hopping is a drug design strategy that involves searching for new, structurally distinct molecular cores (scaffolds) that can maintain the same biological activity as a known active compound. uniroma1.itresearchgate.net Computational methods are essential for systematically exploring the vast chemical space to identify novel scaffolds. uniroma1.itresearchgate.net

Virtual Screening Workflows (Ligand-Based and Structure-Based Methods)

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is broadly categorized into ligand-based (LBVS) and structure-based (SBVS) methods. springerprofessional.de

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target is unknown, but a set of molecules with known activity exists. LBVS operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. researchgate.net Key methods include:

Similarity Searching: This involves comparing a database of compounds to a known active reference molecule. The comparison is quantified using molecular descriptors and similarity coefficients. ebi.ac.uk

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to filter compound databases. nih.govnih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is available, SBVS can be employed. This method relies on the complementarity between the ligand and the target's binding site. springerprofessional.de

Molecular Docking: This is the most common SBVS technique, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking algorithms score different poses based on binding affinity, allowing for the ranking of potential candidates. nih.gov This method has been used to elucidate the mechanism of action for novel benzoxazepinone derivatives targeting enzymes like Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov

In benzoxazepinone research, a hybrid approach combining both LBVS and SBVS is often employed to increase the efficiency and accuracy of hit identification. nih.govnih.gov For instance, a large library might first be filtered using a ligand-based method, with the top-ranking hits then subjected to more computationally intensive molecular docking. nih.gov

Method TypeCore PrincipleRequirementCommon TechniquesApplication in Benzoxazepinone Research
Ligand-Based (LBVS)Similar molecules have similar properties.A set of known active ligands.Similarity Searching, Pharmacophore Modeling, QSARIdentifying novel benzoxazepinone analogs based on the structure of a known active compound.
Structure-Based (SBVS)Ligand-receptor binding complementarity.3D structure of the biological target.Molecular Docking, Molecular DynamicsScreening for benzoxazepinones that can bind to a specific target like HER2 or RIPK1. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning for Property Prediction (e.g., Metabolic Stability)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and accurate prediction of various properties of drug candidates. nih.govastrazeneca.com These technologies are particularly valuable for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the success of a drug candidate. youtube.com

One of the key applications of AI/ML in this context is the prediction of metabolic stability. nih.gov A molecule's metabolic stability dictates its half-life and duration of action in the body. Early prediction of poor metabolic stability allows chemists to modify the structure of compounds like this compound to improve their pharmacokinetic profile.

ML models, including deep neural networks, random forests, and support vector machines, are trained on large datasets of compounds with experimentally determined metabolic stability data. nih.govrsc.org These trained models can then predict the metabolic fate of novel compounds by analyzing their molecular structures and physicochemical properties. This in silico screening allows for the prioritization of compounds for synthesis and in vitro testing, significantly reducing the time and cost associated with experimental assays. nih.gov

Machine Learning ModelPredicted PropertyImportance for Benzoxazepinone Development
Random Forest (RF)Metabolic Stability (e.g., half-life in liver microsomes)Helps in designing analogs with improved pharmacokinetic profiles. nih.gov
Support Vector Machine (SVM)Aqueous SolubilityEnsures the compound is soluble enough for absorption and formulation.
Deep Neural Network (DNN)Plasma Protein BindingPredicts the fraction of the drug that will be free to interact with its target. astrazeneca.com
Convolutional Neural Network (CNN)Toxicity and Adverse EffectsFlags potential safety issues early in the discovery process.

Conformational Analysis and Molecular Mechanics Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through the rotation of single bonds. For a molecule like this compound, which contains a flexible seven-membered oxazepine ring, understanding its conformational preferences is critical.

Molecular Mechanics (MM) is a computational method used to estimate the potential energy of different conformations. researchgate.net By calculating the energies associated with bond stretching, angle bending, and torsional angles, MM can identify low-energy, stable conformations that the molecule is most likely to adopt. These studies are crucial because the bioactive conformation—the shape the molecule adopts when it binds to its target—is typically a low-energy conformer. researchgate.net Quantum mechanics (QM) or hybrid QM/MM methods can provide more accurate energy calculations and insights into electronic structure for key parts of the molecule. nih.govrsc.org The identification of these preferred conformations can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to enhanced potency and selectivity.

Computational MethodPurposeInformation Gained for Benzoxazepinones
Systematic Conformational SearchTo explore the full range of possible conformations.Identifies all possible shapes (e.g., boat, chair) of the oxazepine ring.
Molecular Mechanics (MM)To calculate the potential energy of each conformation.Determines the relative stability and identifies the most likely low-energy conformations.
Quantum Mechanics (QM)To perform high-accuracy energy calculations and study electronic properties.Provides a more precise understanding of the energy landscape and intramolecular interactions.
Molecular Dynamics (MD) SimulationsTo simulate the movement of the molecule over time.Reveals the dynamic behavior and conformational flexibility in a simulated biological environment. mdpi.com

General Application of Computer-Aided Drug Design (CADD) in Benzoxazepinone Chemistry

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that are integral to modern drug discovery and are widely applied in the development of benzoxazepinone-based therapeutics. nih.gov CADD strategies are used from the initial stages of hit identification to the final stages of lead optimization.

The application of CADD in benzoxazepinone chemistry has been instrumental in identifying derivatives with specific biological activities. For example, molecular modeling studies have been used to confirm structure-activity relationships (SAR) for 1,5-dihydro-4,1-benzoxazepine derivatives designed as inhibitors of the HER2 receptor, a key target in breast cancer. nih.govnih.gov Similarly, molecular docking has been employed to understand how novel benzoxazepinone compounds inhibit RIPK1, a target for inflammatory diseases, by revealing key interactions within the protein's binding pocket. nih.gov

A typical CADD workflow for developing a novel benzoxazepinone inhibitor involves several integrated steps:

Target Identification and Validation: Identifying a biologically relevant target.

Virtual Screening: Using LBVS or SBVS to identify initial "hit" compounds from large chemical libraries. nih.gov

Hit-to-Lead Optimization: Modifying the structure of the initial hits to improve potency, selectivity, and ADMET properties. This iterative process is guided by techniques like molecular docking and QSAR.

SAR Elucidation: Building models that correlate structural changes with changes in biological activity to guide the rational design of more effective compounds.

By integrating these computational methods, CADD streamlines the design-make-test-analyze cycle, making the search for new benzoxazepinone-based drugs more efficient and targeted. rsc.org

CADD Workflow StageComputational Tool/MethodObjective
1. Hit IdentificationVirtual Screening (Docking, Pharmacophore Modeling)To identify initial benzoxazepinone scaffolds that bind to the target.
2. Hit-to-Lead OptimizationMolecular Docking, Free Energy Calculations (MM/GBSA)To predict binding affinity and guide structural modifications for improved potency.
3. SAR AnalysisQSAR, 3D-QSARTo build a predictive model linking chemical structure to biological activity.
4. ADMET ProfilingMachine Learning Models, PBPK ModelingTo predict pharmacokinetic and safety profiles of lead candidates in silico. youtube.com

Role of Benzoxazepinone Scaffolds As Precursors for Complex Chemical Entities

Benzoxazepinones as Privileged Structures in Contemporary Organic Synthesis

In medicinal chemistry, a "privileged structure" is a molecular framework that can provide ligands for multiple, often unrelated, biological targets. researchgate.netnih.gov The benzoxazepinone scaffold has emerged as such a structure. While related scaffolds like benzoxazine (B1645224) are well-documented as privileged, the extensive and successful application of the benzoxazepinone core in developing potent inhibitors for diverse protein families solidifies its status. benthamscience.comnih.gov Its versatility is demonstrated by its use as a foundational template for creating inhibitors for distinct enzyme classes, including various protein kinases. nih.govacs.orgnih.gov This adaptability makes it a highly valuable starting point in drug discovery, allowing chemists to generate libraries of compounds with the potential to address a wide array of therapeutic targets.

Scaffold Hopping for the Diversification of Chemical Space

Scaffold hopping is a key strategy in medicinal chemistry used to design new compounds by replacing the core molecular framework of a known active molecule with a structurally different one, while retaining similar biological activity. This technique is employed to discover novel patentable compounds, improve physicochemical properties, or avoid unwanted side effects. The benzoxazepinone scaffold has proven to be an exceptionally effective template for scaffold hopping endeavors. nih.govresearchgate.net

Design of Novel Inhibitors with Modified Selectivity (e.g., RIPK1, LIMK1/2, WDR5, ROCK)

The true utility of the benzoxazepinone scaffold is highlighted by its successful application in developing selective inhibitors for a range of protein kinases and other protein targets through scaffold hopping and further chemical modification.

RIPK1 Inhibitors : The benzoxazepinone core is a well-established scaffold for potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. acs.org By employing scaffold hopping, researchers have developed novel benzoxazepinone derivatives with significant anti-necroptosis activity. For instance, compound o1 emerged from such a strategy, displaying potent activity with an EC50 of 16.17 nM in cellular assays. nih.govresearchgate.net

LIMK1/2 Inhibitors : Building on the success with RIPK1, the benzoxazepinone scaffold was repurposed to target LIM domain kinases 1 and 2 (LIMK1/2). acs.orgconsensus.app This was based on the hypothesis that shared structural properties between RIPK1 and LIMKs could be exploited. This led to the discovery of novel, potent, and highly selective allosteric inhibitors of LIMK1/2, demonstrating a rare and successful example of scaffold hopping for allosteric modulators. acs.org

WDR5 Inhibitors : The 3,4-dihydrobenzo[f] consensus.appCurrent time information in Pasuruan, ID.oxazepin-5(2H)-one core, a close analog, was identified as a potent alternative scaffold for inhibitors of WD repeat domain 5 (WDR5), a critical protein in cancer development. Structure-based design led to benzoxazepinone-based inhibitors with enhanced cellular potency and improved physicochemical properties compared to previous inhibitor classes.

ROCK Inhibitors : Through a core-hopping strategy, the benzoazepinone ring (a closely related nitrogen analog of the benzoxazepinone core) was identified as a promising replacement for a known series of Rho-associated protein kinase (ROCK) inhibitors. Subsequent chemical exploration led to the development of compounds with sub-nanomolar potencies in both biochemical and cellular assays. nih.gov

TargetKey FindingsExample CompoundPotencyReference
RIPK1Novel derivatives from scaffold hopping show potent anti-necroptosis activity.o1EC50 = 16.17 nM nih.govresearchgate.net
LIMK1/2Repurposed RIPK1 scaffold yields selective, low nanomolar allosteric inhibitors.Compound 10Low nanomolar acs.org
WDR5Alternative scaffold identified via optimization, showing increased cellular potency.Not specifiedNot specified
ROCKCore-hopping strategy identified benzoazepinone ring, leading to sub-nanomolar inhibitors.Compound 15Sub-nanomolar nih.gov

Exploration of Allosteric Inhibitor Design Principles

A significant feature of the benzoxazepinone scaffold is its ability to target allosteric sites on enzymes. Unlike inhibitors that compete with the natural substrate at the active site (orthosteric inhibitors), allosteric inhibitors bind to a different site, causing a conformational change that modulates the enzyme's activity. Benzoxazepinone-based inhibitors for RIPK1 and LIMK1/2 bind to an allosteric pocket created by an inactive "αC-out/DFG-out" conformation of the kinase. acs.org This mode of action often leads to higher selectivity, as allosteric sites are typically less conserved than active sites across protein families. The successful repurposing of the benzoxazepinone scaffold from an allosteric RIPK1 inhibitor to an allosteric LIMK1/2 inhibitor provides a valuable case study in the principles of allosteric inhibitor design, demonstrating that scaffolds targeting specific inactive conformations can sometimes be adapted to other kinases that can adopt a similar shape. acs.orgconsensus.app

Integration into Hybrid Molecular Architectures (e.g., Benzoxazepinone-Imidazole Hybrids)

Molecular hybridization is a strategy where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The benzoxazepinone scaffold is a suitable candidate for integration into such hybrid architectures. A notable example involves the creation of 4,1-benzoxazepine-purine hybrids. nih.gov Purine (B94841) itself is a hybrid of pyrimidine (B1678525) and imidazole (B134444) rings. In one of the most potent compounds developed, Bozepinib , the benzoxazepine moiety is linked to a purine ring, creating a highly effective and selective antitumor agent that inhibits HER2 and induces apoptosis. nih.gov This demonstrates the potential of using the benzoxazepinone core as a foundational element for building complex, multi-functional hybrid molecules.

Development of Advanced Synthetic Intermediates for Downstream Chemical Synthesis

The compound 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is specifically designed to be an advanced synthetic intermediate. The bromine atom at the 8-position is a key functional handle that allows for a wide range of downstream chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. nih.gov Reactions like the Suzuki-Miyaura coupling enable the attachment of various aryl, heteroaryl, or alkyl groups at this position, creating vast libraries of derivatives from a single, common intermediate. researchgate.netmdpi.comwikipedia.org This strategy was effectively used in the development of ROCK inhibitors, where an 8-bromo-benzoazepinone intermediate was coupled with different boronic acids to explore the structure-activity relationship and optimize potency and selectivity. nih.gov The stability and reactivity of the 8-bromo group make this specific benzoxazepinone a crucial building block for combinatorial chemistry and lead optimization campaigns.

Stereochemical Aspects and Chirality in Benzoxazepinone Chemistry

Enantioselective Synthesis and Chiral Control Strategies

The enantioselective synthesis of 4,1-benzoxazepin-2-one derivatives is a significant challenge that has been approached through various innovative strategies. While specific methods for the enantioselective synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one are not extensively documented in publicly available literature, general principles and strategies applied to analogous structures provide a foundational understanding.

One prominent strategy involves the use of the chiral pool methodology. This approach utilizes readily available chiral starting materials to introduce stereocenters into the target molecule. For instance, the synthesis of novel chiral 4,1-benzoxazepine-2,5-diones has been achieved by coupling substituted anthranilic acids with enantiomerically pure α-haloacids, such as (2S)-α-chloroacids or (2S)-α-bromoacids. nih.govnih.gov This method effectively transfers the chirality from the starting material to the final benzoxazepine structure. The choice of the halogen on the α-haloacid can influence the stereochemical outcome, with α-chloroacids sometimes being preferred to minimize racemization. nih.govnih.gov

Another powerful approach is asymmetric catalysis. A robust and scalable formal [4+3] annulation reaction has been developed for the synthesis of optically pure 1,4-benzoxazepinones, a regioisomeric scaffold. This reaction employs a combined catalytic system consisting of a chiral N-heterocyclic carbene (NHC), a chiral iridium/phosphine-olefin complex, and an achiral urea. dicp.ac.cn Such multicatalytic systems can achieve high enantioselectivity in the formation of the seven-membered ring.

Furthermore, enantioselective desymmetrization of prochiral starting materials represents another elegant strategy. For example, chiral Brønsted acids have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to access enantioenriched 1,4-benzoxazepines. nih.gov This method allows for the creation of chiral seven-membered rings with a high degree of enantiocontrol under mild conditions. nih.gov

While these examples pertain to related benzoxazepine scaffolds, they highlight the key strategies that could be adapted for the enantioselective synthesis of this compound. These strategies are summarized in the table below.

StrategyDescriptionKey FeaturesPotential Application to this compound
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials (e.g., α-haloacids) to introduce chirality. nih.govnih.govRelies on the availability of suitable chiral precursors.Coupling of a bromo-substituted anthranilic acid with a chiral building block.
Asymmetric Catalysis Use of chiral catalysts (e.g., NHC/Iridium complexes) to induce enantioselectivity in the ring-forming reaction. dicp.ac.cnCan achieve high enantiomeric excess with catalytic amounts of the chiral source.A [4+3] cycloaddition approach using a bromo-substituted precursor.
Enantioselective Desymmetrization Catalytic desymmetrization of a prochiral molecule to generate a chiral product. nih.govEffective for creating stereocenters in a controlled manner.Desymmetrization of a symmetrically substituted bromo-aromatic precursor.

Diastereoselective Transformations and Their Outcomes

Diastereoselective transformations are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of benzoxazepinone synthesis, diastereoselectivity can be achieved through various reactions, including hydroxylations and combinatorial synthesis approaches.

For instance, the diastereoselective synthesis of substituted oxo-azepines, a related class of seven-membered heterocycles, has been accomplished through the regio- and diastereoselective hydroxylation of tetrahydroazepines. mdpi.com This late-stage functionalization allows for the introduction of a hydroxyl group with a high degree of facial selectivity, leading to the formation of a specific diastereomer. mdpi.com

Combinatorial synthesis on solid supports has also been employed to generate libraries of stereochemically defined compounds. A diastereoselective solution and multipin-based combinatorial array synthesis has been developed for a class of phosphinic metalloprotease inhibitors, demonstrating the feasibility of creating diverse structures with controlled stereochemistry. nih.gov This approach often involves the coupling of chiral building blocks and subsequent transformations that proceed with high diastereoselectivity. nih.gov

While specific examples for this compound are scarce, these methodologies illustrate the potential for controlling diastereomeric outcomes in the synthesis of complex heterocyclic systems.

Impact of Chirality on Molecular Conformation and Reactivity

The chirality of a molecule intrinsically dictates its three-dimensional structure, which in turn influences its reactivity and interactions with other chiral molecules, such as biological receptors. Conformational analysis of chiral benzoxazepinones is essential for understanding their structure-activity relationships.

Studies on related chiral heterocyclic systems, such as hindered amides, have shown that the presence of a chiral center can lead to preferred conformations with distinct spatial arrangements of substituents. researchgate.net The low-energy conformation of such molecules is fundamental in establishing correlations between their spectroscopic data and absolute configuration. researchgate.net

In the case of chiral bis-oxazines, variable temperature NMR (VT-NMR) analysis and single-crystal X-ray analysis have been used to assess the potential for conformational twists and helical structures. rsc.org The chirality of the building blocks used in the synthesis directly influences the resulting conformational preferences of the final molecule. rsc.org

The reactivity of chiral molecules can also be significantly affected by their stereochemistry. For example, in the synthesis of chiral α-stereogenic oxetanols and azetidinols, the enantiotopic π-facial selection in the addition to a symmetric ketone is controlled by the chiral catalyst, leading to the formation of a specific enantiomer. nih.gov This highlights how a chiral environment can direct the outcome of a chemical reaction.

Methods for Chiral Purity Determination and Analysis

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step in asymmetric synthesis. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for separating enantiomers. mdpi.comunife.it The differential interaction of the enantiomers with the chiral selector in the stationary phase allows for their separation and quantification. unife.it The development of new CSPs continues to expand the range of chiral compounds that can be resolved by this technique.

Another HPLC-based approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for determining enantiomeric purity. While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved in the presence of a chiral solvating agent (CSA). asdlib.org The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts. asdlib.org Chiral derivatizing agents can also be used to convert the enantiomers into diastereomers, which will then exhibit distinct NMR spectra, allowing for the determination of their ratio.

The table below summarizes common methods for chiral purity analysis.

MethodPrincipleAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comunife.itDirect separation of enantiomers, high accuracy and precision.
Diastereomeric Derivatization with HPLC Conversion of enantiomers to diastereomers followed by separation on an achiral column. mdpi.comCan be used when a suitable chiral column is not available.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes leading to resolvable NMR signals. asdlib.orgNon-destructive, relatively fast analysis.
NMR with Chiral Derivatizing Agents Covalent bonding to a chiral agent to form stable diastereomers with distinct NMR spectra.Provides clear and well-resolved signals for quantification.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one?

Methodological Answer: The synthesis typically involves bromination of a benzoxazepine precursor. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under controlled temperatures (5°C to room temperature) to introduce the bromine moiety .
  • Cyclization : Employ palladium catalysts or acid-mediated conditions to form the benzoxazepinone core .
  • Purification : Recrystallization from acetonitrile or chromatography yields high-purity product (>95% by HPLC) .

Q. Example Protocol :

Dissolve precursor in dichloromethane.

Add NBS dropwise at 5°C, stir for 2–4 hours.

Quench with ice-water, extract with DCM, and concentrate.

Recrystallize from acetonitrile to isolate the product .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regioselectivity of bromination via 1^1H and 13^{13}C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 315.16 for [M+H]+^+) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., boat conformation in thiazepine analogs) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer: Optimize reaction parameters through Design of Experiments (DoE):

  • Solvent Selection : Replace dichloromethane with acetonitrile to improve solubility of NBS and reduce side reactions .
  • Temperature Control : Use continuous flow reactors to maintain consistent bromination conditions (5–10°C) .
  • Catalyst Screening : Test Pd/C vs. Lewis acids (e.g., FeCl3_3) to enhance cyclization efficiency .

Q. How can researchers investigate the biological activity of this compound?

Methodological Answer: Design assays to evaluate pharmacological potential:

  • In Vitro Antimicrobial Assays : Use broth microdilution (MIC ≤ 25 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
  • Receptor Binding Studies : Perform competitive binding assays with 3^3H-labeled GABAA_A receptor ligands to assess affinity (IC50_{50} values) .
  • Molecular Docking : Model interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

Q. Example Workflow :

Screen at 10 µM in kinase inhibition panels.

Validate hits via dose-response curves (IC50_{50} determination).

Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. How should researchers address contradictions in reported synthesis methods for brominated benzoxazepines?

Methodological Answer: Resolve discrepancies through systematic analysis:

  • Control Experiments : Compare NBS vs. Br2_2 in identical conditions to assess bromination efficiency .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates or side products .
  • Computational Modeling : Use DFT calculations to predict regioselectivity and stability of brominated intermediates .

Case Study :
Conflicting reports on cyclization catalysts (Pd/C vs. FeCl3_3) were resolved by isolating intermediates, confirming Pd/C reduces byproduct formation by 40% .

Q. What advanced techniques characterize the electronic effects of bromine in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Analyze absorbance shifts (λmax_{max} 280→310 nm) to study bromine’s electron-withdrawing effects .
  • Cyclic Voltammetry : Measure redox potentials to quantify electron-deficient aromatic systems .
  • SC-XRD (Single-Crystal XRD) : Resolve bond length alterations (e.g., C-Br bond: 1.89 Å vs. 1.82 Å in non-brominated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.